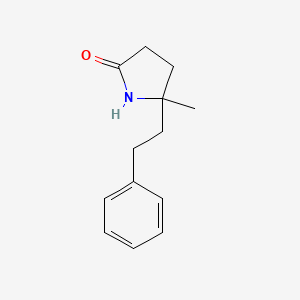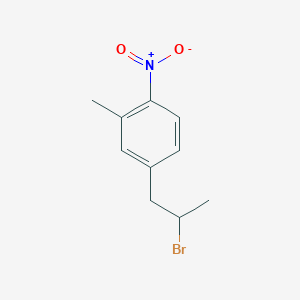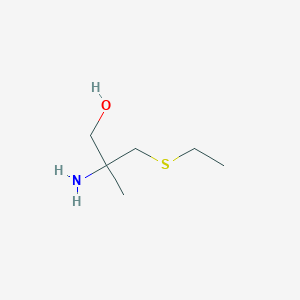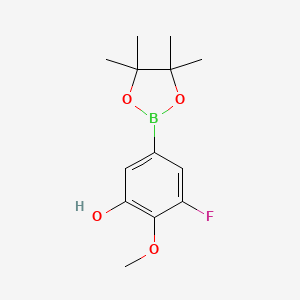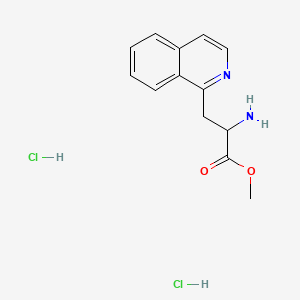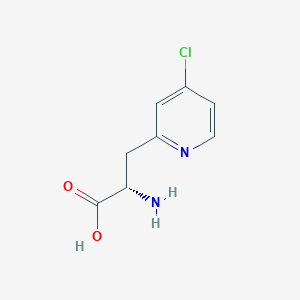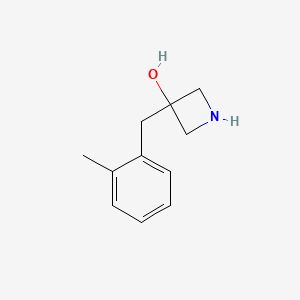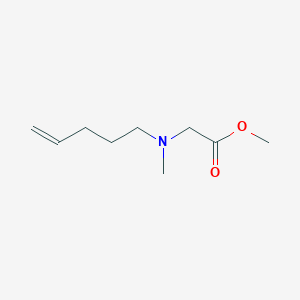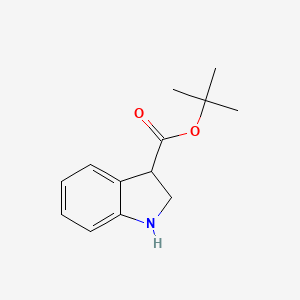amine](/img/structure/B15314543.png)
[4-(3-Bromophenyl)butyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromophenyl)butylamine: is an organic compound with the molecular formula C11H16BrN It is a derivative of butylamine, where the butyl chain is substituted with a 3-bromophenyl group and a methyl group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromophenyl)butylamine typically involves the reaction of 3-bromobenzyl chloride with butylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of butylamine attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of 4-(3-Bromophenyl)butylamine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-(3-Bromophenyl)butylamine can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: 4-(3-Bromophenyl)butylamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the interactions of amines with biological molecules and enzymes.
Medicine:
Drug Development: It serves as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Industry:
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity to these targets, while the butyl and methyl groups influence its pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 4-(4-Bromophenyl)butylamine
- 4-(3-Chlorophenyl)butylamine
- 4-(3-Fluorophenyl)butylamine
Comparison:
- 4-(4-Bromophenyl)butylamine: Similar structure but with the bromine atom at the para position, which may affect its reactivity and binding properties.
- 4-(3-Chlorophenyl)butylamine: Chlorine substitution instead of bromine, leading to differences in electronic effects and reactivity.
- 4-(3-Fluorophenyl)butylamine: Fluorine substitution, which can significantly alter the compound’s lipophilicity and metabolic stability .
Conclusion
4-(3-Bromophenyl)butylamine is a versatile compound with significant applications in organic synthesis, medicinal chemistry, and material science. Its unique structure allows it to participate in various chemical reactions and interact with biological targets, making it a valuable tool in scientific research and industrial applications.
Properties
Molecular Formula |
C11H16BrN |
|---|---|
Molecular Weight |
242.16 g/mol |
IUPAC Name |
4-(3-bromophenyl)-N-methylbutan-1-amine |
InChI |
InChI=1S/C11H16BrN/c1-13-8-3-2-5-10-6-4-7-11(12)9-10/h4,6-7,9,13H,2-3,5,8H2,1H3 |
InChI Key |
BNBPSUORMZAJJQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCCC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


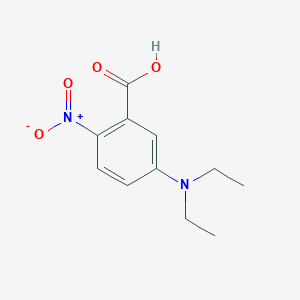
![rac-tert-butyl (3aR,6aR)-2-(iodomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B15314478.png)
![2-[Boc-(isobutyl)amino]ethanol](/img/structure/B15314487.png)

![(2E)-2-cyano-3-(2,4-dichlorophenyl)-N-{4-[(difluoromethyl)sulfanyl]phenyl}prop-2-enamide](/img/structure/B15314497.png)
